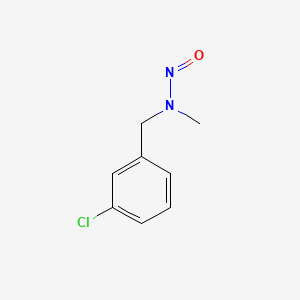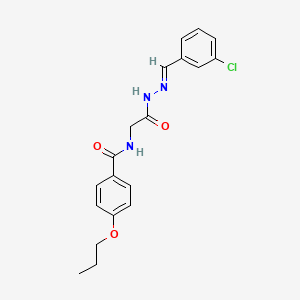
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C15H18N2O2 and a molecular weight of 258.35 . It is characterized by the presence of an indole ring, which is a common structural motif in many natural and synthetic compounds.
Méthodes De Préparation
The synthesis of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- can be achieved through various methods. One common approach is the Fischer indolisation–N-alkylation sequence. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides to produce 1,2,3-trisubstituted indoles . This method is rapid, operationally straightforward, and generally high yielding. The reaction conditions typically involve the use of microwave irradiation to achieve short reaction times.
Analyse Des Réactions Chimiques
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-glyoxylic acid derivatives, while reduction can produce indole-3-glyoxylamine derivatives .
Applications De Recherche Scientifique
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- has several scientific research applications. It has been studied for its potential anticancer activity, particularly in inhibiting tubulin polymerization and arresting tumor cell growth at the G2/M phase . This compound has also shown promise in antiviral, anti-inflammatory, and antimicrobial research . Additionally, it is used as a scaffold for developing new therapeutic agents in medicinal chemistry.
Mécanisme D'action
The mechanism of action of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest at the G2/M phase . This mechanism is distinct from other microtubule inhibitors like taxanes and vinca alkaloids, making it a unique compound in its class.
Comparaison Avec Des Composés Similaires
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- can be compared with other indole derivatives that have similar biological activities. Some of these compounds include:
- Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth .
- Indibulin (D-24851): An indole derivative with anticancer activity, particularly in inhibiting tubulin polymerization .
- N-(pyridine-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide: A compound with promising in vitro activity against various cancer cell lines .
These compounds share the indole scaffold but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl-.
Propriétés
Numéro CAS |
100957-73-1 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-(1-ethyl-2-methylindol-3-yl)-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C15H18N2O2/c1-5-17-10(2)13(14(18)15(19)16(3)4)11-8-6-7-9-12(11)17/h6-9H,5H2,1-4H3 |
Clé InChI |
TVSRTTREFXYILJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)
![2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)

![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009089.png)
